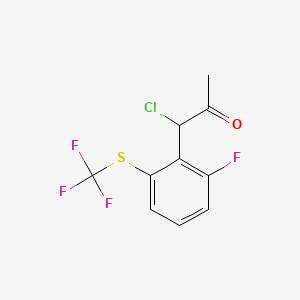
(S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid is a chiral amino acid derivative with a unique structure that includes an imidazole ring substituted with a 2-chlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the imidazole derivative.
Formation of the Amino Acid Backbone:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput screening for optimal reaction conditions, and continuous flow chemistry techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the 2-chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Benzyl derivatives.
Substitution: Amides or secondary amines.
Applications De Recherche Scientifique
(S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: It may be used in the synthesis of complex organic molecules, serving as a building block in various chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the amino acid backbone allows for incorporation into peptides or proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Histidine: An amino acid with an imidazole side chain, but without the 2-chlorobenzyl substitution.
Clonidine: A compound with an imidazole ring and a chlorinated aromatic ring, used as a medication for hypertension.
Uniqueness: (S)-2-Amino-3-(5-(2-chlorobenzyl)-1H-imidazol-4-YL)propanoic acid is unique due to the presence of both the 2-chlorobenzyl group and the chiral amino acid backbone, which confer distinct chemical properties and potential biological activities not found in similar compounds.
Propriétés
Formule moléculaire |
C13H14ClN3O2 |
|---|---|
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[5-[(2-chlorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H14ClN3O2/c14-9-4-2-1-3-8(9)5-11-12(17-7-16-11)6-10(15)13(18)19/h1-4,7,10H,5-6,15H2,(H,16,17)(H,18,19)/t10-/m0/s1 |
Clé InChI |
KZKFZCXPUNYIRZ-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CC2=C(N=CN2)CC(C(=O)O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


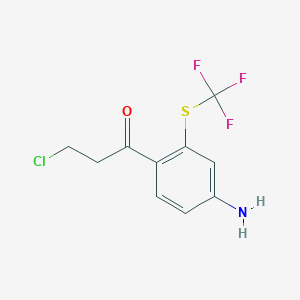

![(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B14042964.png)
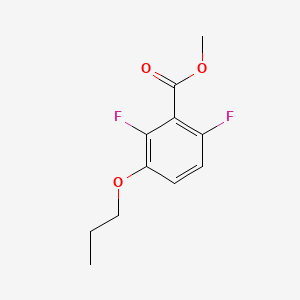
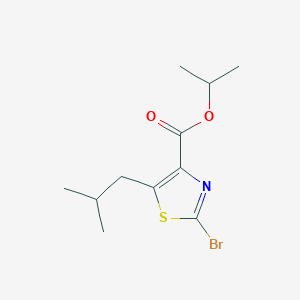


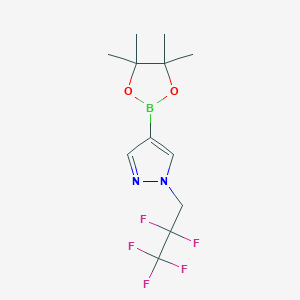


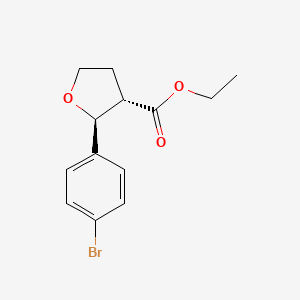
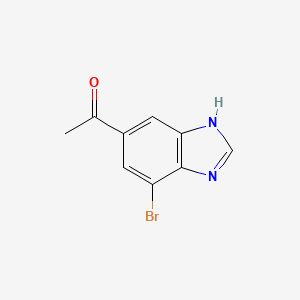
![Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate](/img/structure/B14043037.png)
